N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide, has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit theCOX-1 enzyme . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit thecyclooxygenase (COX) pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain .
Pharmacokinetics
The compound’sinhibitory concentrations have been compared with standard reference drugs , suggesting that it may have favorable bioavailability.
Result of Action
The compound has shown significant anti-inflammatory activity . Specifically, it has demonstrated excellent COX-2 selectivity index values and has shown inhibition of albumin denaturation . These results suggest that the compound may have potential therapeutic applications in conditions characterized by inflammation.
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Substitution Reactions: The introduction of various substituents, such as the hydroxyphenyl and nitrobenzamide groups, is achieved through substitution reactions. These reactions often involve reagents like chlorinating agents and nitrating agents.
Coupling Reactions: The final step involves coupling the benzothiazole core with the substituted phenyl ring under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide can be compared with other benzothiazole derivatives :
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds have similar structures but different substituents, leading to variations in biological activity.
2-(benzo[d]thiazol-2-yl)-4-aminophenol: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
5-nitro-2-aminobenzothiazole: This simpler compound lacks the hydroxyphenyl and chloro groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-15-7-6-12(24(27)28)10-13(15)19(26)22-11-5-8-17(25)14(9-11)20-23-16-3-1-2-4-18(16)29-20/h1-10,25H,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMFTMBECVEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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